molecular formula C13H11ClN4S B4473515 7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4473515
M. Wt: 290.77 g/mol
InChI Key: WBSOQLKHKFJTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 4-chlorophenyl group and an ethylsulfanyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Fusing the Triazole and Pyrimidine Rings: The triazole ring is then fused to a pyrimidine ring through a series of condensation reactions, often involving the use of catalysts such as palladium or copper.

    Introduction of Substituents: The 4-chlorophenyl and ethylsulfanyl groups are introduced through substitution reactions, using reagents such as 4-chlorobenzyl chloride and ethylthiol, respectively.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer research, this compound may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-(4-BROMOPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar structure with a bromine atom instead of chlorine.

    7-(4-METHOXYPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar structure with a methoxy group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in 7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as bromine or methoxy groups .

Properties

IUPAC Name

7-(4-chlorophenyl)-2-ethylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S/c1-2-19-13-16-12-15-8-7-11(18(12)17-13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSOQLKHKFJTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
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7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
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7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
7-(4-CHLOROPHENYL)-2-(ETHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

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